molecular formula C11H9BrO3 B7941097 Ethyl 7-bromobenzofuran-3-carboxylate

Ethyl 7-bromobenzofuran-3-carboxylate

Cat. No.: B7941097
M. Wt: 269.09 g/mol
InChI Key: BEZWLMXQVQHHML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Ethyl 7-bromobenzofuran-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium carbonate, ethyl bromoacetate, and various reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 7-bromobenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Properties

IUPAC Name

ethyl 7-bromo-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-2-14-11(13)8-6-15-10-7(8)4-3-5-9(10)12/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZWLMXQVQHHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC2=C1C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-bromo-2-hydroxybenzaldehyde (20 g, 0.1 mol) in 150 mL of CH2Cl2 was added HBF4.Et2O (1.5 mL, 0.01 mmol). A solution of ethyl diazoacetate (27.36 g, 0.24 mol) in CH2Cl2 (50 mL) was introduced into the reaction mixture, during about 3-6 min and the evolution of N2 gas observed, and the reaction was not allowed to go above 38° C. Once gas evolution ceased, the reaction mixture was concentrated by rotary evaporator and H2SO4 (20 mL) was added to the mixture while stirring. After 30 min, the mixture was diluted with CH2Cl2 (200 mL) and the H2SO4 was quenched with solid NaHCO3. The mixture was then filtered through silica gel (100 g), and concentrated by rotary evaporator to give an oil, then exacted with EtOAc (500 mL), and washed with brine (100 mL), dried over Na2SO4. The solvent was concentrated in vacuo. The residue was separated and purified with silica gel chromatography to give product ethyl 7-bromo-1-benzofuran-3-carboxylate.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
27.36 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

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